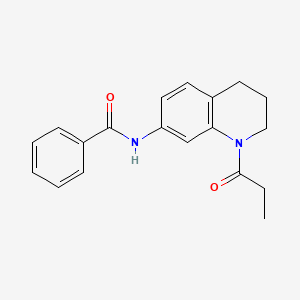
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as N-propyl-7-benzamide, is a potent inhibitor of human cytochrome P450 enzymes. It is a synthetic compound that has been used in a variety of scientific research applications, including drug metabolism and pharmacokinetic studies. It is a useful tool for studying the effects of drugs on the body, as well as for understanding the mechanisms of drug action.
Aplicaciones Científicas De Investigación
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide has been used in a variety of scientific research applications, including drug metabolism and pharmacokinetic studies. It is a useful tool for studying the effects of drugs on the body, as well as for understanding the mechanisms of drug action. It has been used to study the metabolism of drugs, such as warfarin, diazepam, and phenytoin. It has also been used to study the effects of drugs on the liver, kidney, and other organs.
Mecanismo De Acción
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide is a potent inhibitor of human cytochrome P450 enzymes, which are involved in the metabolism of drugs. It binds to the active site of the enzyme, preventing it from metabolizing drugs. This inhibition of drug metabolism leads to an increase in the concentration of the drug in the body, resulting in an increased effect.
Biochemical and Physiological Effects
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, resulting in an increased concentration of the drug in the body. It has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide is a useful tool for studying the effects of drugs on the body, as well as for understanding the mechanisms of drug action. It is a relatively inexpensive compound and is readily available. However, it has a relatively short shelf life and must be stored in a cool, dry place.
Direcciones Futuras
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide has a wide range of potential applications in scientific research. It could be used to study the effects of drugs on the liver, kidney, and other organs. It could also be used to study the metabolism of drugs, as well as their pharmacokinetics. Additionally, it could be used to study the effects of drugs on the immune system and other biological systems. Finally, it could be used to study the effects of drugs on the development and progression of diseases, such as cancer and Alzheimer's disease.
Métodos De Síntesis
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide can be synthesized from N-propyl-1,2,3,4-tetrahydroquinoline and benzoyl chloride. A solution of N-propyl-1,2,3,4-tetrahydroquinoline in acetonitrile is treated with a solution of benzoyl chloride in acetonitrile. The reaction is heated to reflux for 24 hours, and the excess benzoyl chloride is then removed by distillation. The resulting N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide is then purified by recrystallization.
Propiedades
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(22)21-12-6-9-14-10-11-16(13-17(14)21)20-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMRFINCGMLFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)
![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)
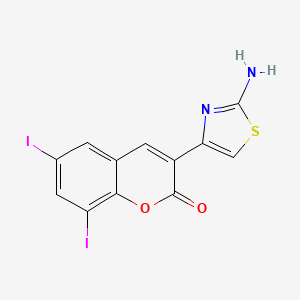
![5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B6577890.png)
![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole](/img/structure/B6577895.png)
![N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6577896.png)
![ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6577897.png)
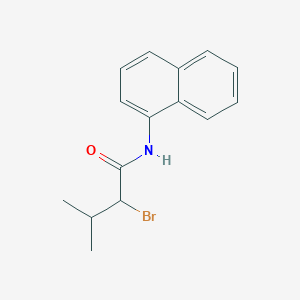
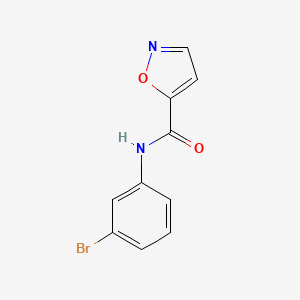
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577918.png)
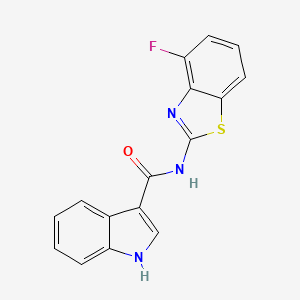
![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577944.png)
